Inversion of Neuraminidase Inhibitory Activity via C-5 Stereochemistry Relative to Oseltamivir
The target compound, an oseltamivir analogue with a (3R,4R,5R) configuration, lacks the C-5 amino group essential for neuraminidase inhibition. In contrast, oseltamivir [(3R,4R,5S)] achieves potent inhibition with an IC50 of 0.67 nM against influenza A/H3N2 neuraminidase [1]. The mesylation of the C-5 hydroxyl in the target compound abolishes this activity, as supported by class-level evidence showing that sulfonylation of the C-5 NH2 in oseltamivir analogues reduces activity to the micromolar range (IC50 = 3.50 μM for compound 4a) [1]. Thus, the target compound is biologically inert as a neuraminidase inhibitor, making it strictly an impurity or intermediate, not an active pharmaceutical candidate.
| Evidence Dimension | Inhibitory Activity (Neuraminidase IC50) |
|---|---|
| Target Compound Data | No inhibitory activity (C-5 hydroxyl mesylated, no basic amine) |
| Comparator Or Baseline | Oseltamivir: IC50 = 0.67 nM (H3N2); NH2-sulfonyl analogue 4a: IC50 = 3.50 μM (H5N1) |
| Quantified Difference | Activity abolished (target) vs. sub-nanomolar (API) vs. micromolar (sulfonylated API mimic) |
| Conditions | Influenza neuraminidase inhibition assay |
Why This Matters
Procuring this compound as an analytical reference standard ensures that the inactive (3R,4R,5R) impurity can be resolved and quantified separately from the active (3R,4R,5S) API, preventing false potency readings.
- [1] Hu, Y. et al. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors. Molecules 2019, 24(11), 2176. View Source
